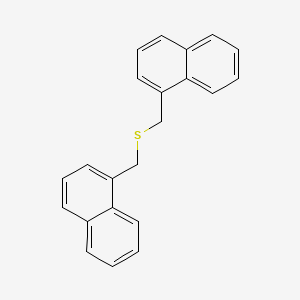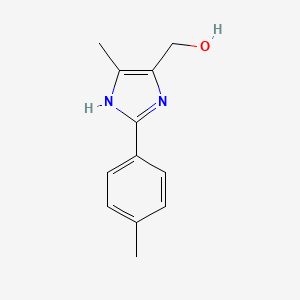![molecular formula C14H12O B8761755 [1,1'-Biphenyl]-4-ol, 4'-ethenyl- CAS No. 93249-93-5](/img/structure/B8761755.png)
[1,1'-Biphenyl]-4-ol, 4'-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-ol, 4’-ethenyl-: is an organic compound with the molecular formula C14H12 and a molecular weight of 180.2451 g/mol . It is also known by other names such as Biphenyl, 4-vinyl- and p-Phenylstyrene . This compound consists of two benzene rings connected by a single bond, with a hydroxyl group (-OH) on one ring and an ethenyl group (-CH=CH2) on the other .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 4’-ethenyl- can be achieved through various methods. One common method involves the vinylation of biphenyl . This process typically includes the reaction of biphenyl with vinyl halides in the presence of a palladium catalyst under basic conditions . Another method involves the Grignard reaction , where a Grignard reagent reacts with a suitable biphenyl derivative to introduce the ethenyl group .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-ol, 4’-ethenyl- often involves large-scale catalytic processes . These processes utilize palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . This method is favored due to its high efficiency and selectivity in producing the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, such as nitration or halogenation .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of ethyl derivatives
Substitution: Formation of nitro or halogenated biphenyl derivatives
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-4-ol, 4’-ethenyl- is used as a building block for the synthesis of more complex organic molecules . It is also employed in polymer chemistry for the production of polystyrene derivatives .
Biology and Medicine: . It is also being explored for its antimicrobial properties .
Industry: In the industrial sector, [1,1’-Biphenyl]-4-ol, 4’-ethenyl- is used in the manufacture of plastics and resins . It is also utilized in the production of high-performance materials such as liquid crystal displays (LCDs) .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-ol, 4’-ethenyl- involves its ability to interact with various molecular targets through electrophilic aromatic substitution . The ethenyl group can undergo polymerization reactions , forming long chains that contribute to the compound’s applications in polymer chemistry . Additionally, the hydroxyl group can participate in hydrogen bonding , influencing the compound’s physical properties and reactivity .
Comparison with Similar Compounds
Biphenyl: Lacks the hydroxyl and ethenyl groups, making it less reactive in certain chemical reactions.
4-Vinylbiphenyl: Similar structure but lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
4-Phenylstyrene: Similar to 4-vinylbiphenyl but with different substituents on the benzene rings.
Uniqueness: The presence of both the hydroxyl and ethenyl groups in [1,1’-Biphenyl]-4-ol, 4’-ethenyl- makes it unique in its reactivity and applications . The hydroxyl group allows for hydrogen bonding , while the ethenyl group enables polymerization and other reactions . This combination of functional groups enhances its versatility in various scientific and industrial applications .
Properties
CAS No. |
93249-93-5 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-(4-ethenylphenyl)phenol |
InChI |
InChI=1S/C14H12O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h2-10,15H,1H2 |
InChI Key |
BWZNAPOWXNNKME-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl)methanol](/img/structure/B8761677.png)
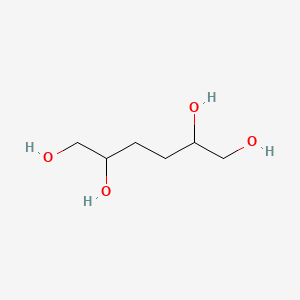
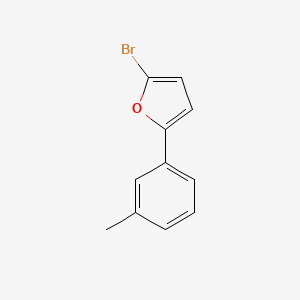
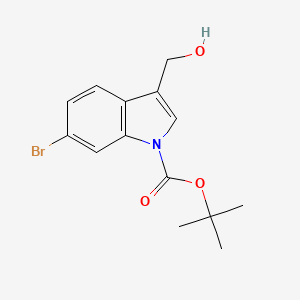
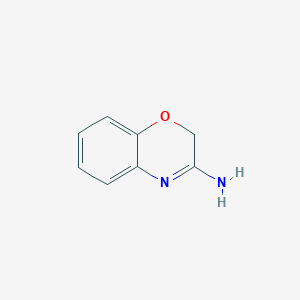
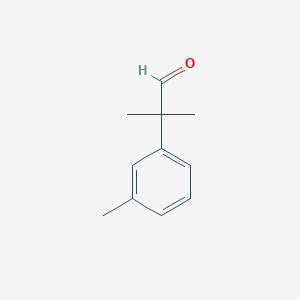
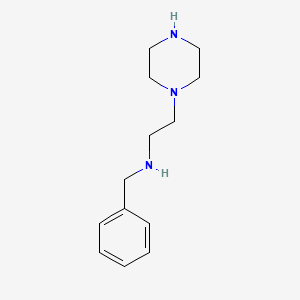

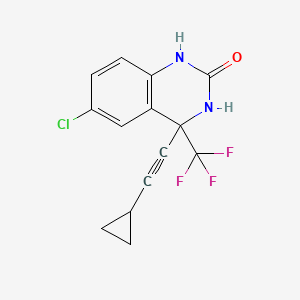
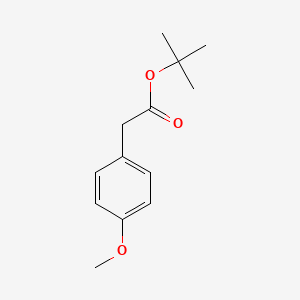
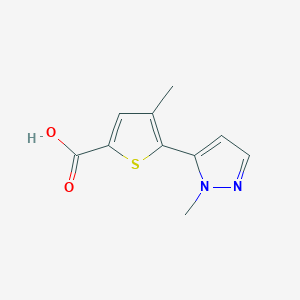
![3-(4-((4-(2-Oxo-2,3-dihydro-1H-benzo[D]imidazol-1-YL)piperidin-1-YL)methyl)phenyl)-2-phenylquinoxaline-6-carboxylic acid](/img/structure/B8761746.png)
